2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Polymer Science Barrier Materials Gas Transport

This rigid cyclobutane diol is the cornerstone for BPA-free copolyesters matching polycarbonate impact strength (1070 J/m) with superior chemical resistance and optical clarity. TMCD uniquely elevates Tg while preserving toughness, enabling high-flux packaging films with nearly 10x PET oxygen permeability. Its exceptional crystallization suppression ensures consistent amorphous transparency in demanding medical and consumer applications.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 3010-96-6
Cat. No. B147498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethyl-1,3-cyclobutanediol
CAS3010-96-6
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1(C(C(C1O)(C)C)O)C
InChIInChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
InChIKeyFQXGHZNSUOHCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD, CAS 3010-96-6): Sourcing & Specification


2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), also referred to as CBDO, is an aliphatic, cycloaliphatic diol [1]. It is a key monomer used in the synthesis of high-performance polyesters, most notably as a primary component in Eastman's Tritan™ copolyester . The compound is commercially available as a mixture of cis- and trans-isomers, typically as a white crystalline solid with a melting point of 126–129 °C and a boiling point of 210–215 °C .

Why Not Any Cycloaliphatic Diol? The Unique Performance Profile of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol


While other cycloaliphatic diols like 1,4-cyclohexanedimethanol (CHDM) and isosorbide are used to enhance polymer properties, TMCD's unique rigid cyclobutane ring structure confers a distinct and superior combination of attributes. This includes achieving a higher glass transition temperature (Tg) while simultaneously maintaining high impact strength and optical clarity [1]. Unlike CHDM, TMCD's structure suppresses sub-Tg molecular mobility, leading to significantly altered transport properties [2]. Furthermore, TMCD enables the creation of BPA-free polyesters that match or exceed the performance of traditional bisphenol A (BPA)-based polycarbonates without the associated endocrine disruption concerns [3].

2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Direct Performance Comparison Against Closest Analogues


TMCD vs. CHDM: A 160% Increase in Oxygen Permeability for Barrier Applications

In a direct head-to-head comparison of copolyesters, replacing 35 mol% of the comonomer 1,4-cyclohexanedimethanol (CHDM) with the rigid TMCD monomer led to a substantial increase in oxygen permeability. This demonstrates TMCD's unique ability to tune barrier properties [1].

Polymer Science Barrier Materials Gas Transport

TMCD vs. BPA-Polycarbonate: Superior Notched Izod Impact Resistance Achieved

Copolyesters containing 40 mol% TMCD have been shown to exhibit impact resistance that is superior to ballistics-grade bisphenol A (BPA) polycarbonate [1]. The optimal formulation can achieve a notched Izod impact strength of 1070 J/m, a value that surpasses the performance of the benchmark BPA-based material [2].

Mechanical Engineering Impact Resistance Thermoplastic Development

TMCD vs. Isosorbide: A 39°C Advantage in Copolyester Tg Enhancement

When used as a comonomer to modify poly(butylene succinate) (PBS), TMCD provides a more significant boost to the glass transition temperature (Tg) compared to the bio-based rigid diol isosorbide. While both monomers increase Tg, TMCD achieves a higher Tg ceiling, indicating greater polymer chain stiffening [1].

Biodegradable Polymers Thermal Analysis Polymer Modification

TMCD vs. Ethylene Glycol: Superior Inhibition of Polyester Crystallization

Patent data explicitly states that 2,2,4,4-tetramethyl-1,3-cyclobutanediol is more effective at reducing the crystallization rate of poly(cyclohexylene terephthalate) (PCT) than ethylene glycol or isophthalic acid [1]. This is a critical processing and performance attribute for maintaining an amorphous, transparent state.

Polymer Morphology Amorphous Polymers Processing

Where 2,2,4,4-Tetramethyl-1,3-cyclobutanediol Provides a Quantifiable Advantage


High-Clarity, BPA-Free Consumer Goods (e.g., Tritan™ Copolyester)

TMCD is the cornerstone monomer for Eastman Tritan™, a BPA-free copolyester that matches or exceeds the impact strength (1070 J/m) of polycarbonate while providing superior chemical resistance and maintaining optical clarity [1]. This is a direct application of its unique property profile to replace a market-standard material with a safer, higher-performance alternative.

Specialty Barrier Films Requiring Elevated Oxygen Transmission

When a polymer film requires an oxygen permeability nearly 10 times that of standard PET (137.0 SPU vs 14.3 SPU), TMCD is the modifier of choice over CHDM [2]. This high gas flux is essential for packaging applications like fresh produce, where controlled respiration prevents spoilage, a property not achievable with typical barrier materials.

High-Performance Biodegradable Plastics

For developing biodegradable polyesters like PBS with improved mechanical and thermal properties, TMCD incorporation results in a significantly higher Tg (-25.6 °C) and superior tensile strength (up to 44 MPa) compared to other rigid bio-based monomers like isosorbide [3]. This enables the creation of compostable products suitable for higher-temperature use environments.

Transparent, Thermoformable Medical and Food Packaging

In applications where maintaining an amorphous, transparent state during processing is critical, TMCD is demonstrably more effective than ethylene glycol or isophthalic acid at suppressing crystallization in copolyesters [4]. This ensures high clarity and consistent thermoforming behavior in products like medical device trays and blister packaging.

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